molecular formula C22H16F3N7O2 B2946137 3-(4-methylbenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1105238-95-6

3-(4-methylbenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2946137
CAS RN: 1105238-95-6
M. Wt: 467.412
InChI Key: WJCWLWHPODQJSN-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C22H16F3N7O2 and its molecular weight is 467.412. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Research has demonstrated that derivatives of pyrimidine and triazole exhibit significant antibacterial and antifungal properties. For instance, compounds with the triazolo[1,5-a]pyrimidine ring have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, indicating potential applications in developing new antimicrobial agents (Lahmidi et al., 2019). Similar studies on [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol and thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyrimidine derivatives have also highlighted their potential in antimicrobial applications, underscoring the versatility of these heterocyclic frameworks in addressing microbial resistance (Nagaraju et al., 2013) (Suresh et al., 2016).

Anticancer Activity

Compounds incorporating the pyrazolo[3,4-d]pyrimidine scaffold have been explored for their anticancer potential. Research in this area aims to identify novel therapeutic agents that can inhibit cancer cell growth with minimal side effects. The synthesis of pyrazolopyrimidines and their evaluation against cancer cell lines have shown promising results, highlighting the potential of these molecules as anticancer agents (Abdellatif et al., 2014).

Anti-inflammatory and Analgesic Activities

Research on pyrazolo[1,5-a]pyrimidine derivatives has also indicated their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their ability to reduce inflammation and pain without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs), offering a promising avenue for the development of safer anti-inflammatory medications (Aggarwal et al., 2014).

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-6-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N7O2/c1-13-2-4-14(5-3-13)10-32-20-18(28-30-32)21(33)31(12-26-20)11-17-27-19(29-34-17)15-6-8-16(9-7-15)22(23,24)25/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCWLWHPODQJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylbenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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